2-Methoxy-4,6-dimethylbenzaldehyde

Organic Synthesis Regioselective Functionalization Aryne Chemistry

2-Methoxy-4,6-dimethylbenzaldehyde (CAS 51926-66-0) is a di-ortho-substituted benzaldehyde with 2-methoxy and 4,6-dimethyl groups. Its unique steric/electronic profile enables regioselective [2+2] cycloadditions unattainable with generic analogs. Validated in A2780 ovarian cancer cytotoxicity and DPPH radical scavenging assays, it is a privileged scaffold for anticancer SAR and complex natural product synthesis. Generic substitution with 2,4-dimethoxy or 4-methoxy analogs is not viable—only this exact substitution pattern delivers the reported reactivity and biological target engagement.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 51926-66-0
Cat. No. B3053200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4,6-dimethylbenzaldehyde
CAS51926-66-0
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OC)C=O)C
InChIInChI=1S/C10H12O2/c1-7-4-8(2)9(6-11)10(5-7)12-3/h4-6H,1-3H3
InChIKeyBWNVZMDZAKVBFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4,6-dimethylbenzaldehyde (CAS 51926-66-0): A Structurally Unique ortho-Methoxy Benzaldehyde for Specialized Synthesis and Biological Research


2-Methoxy-4,6-dimethylbenzaldehyde (CAS 51926-66-0) is a di-ortho-substituted benzaldehyde derivative featuring a 2-methoxy group and methyl substituents at the 4- and 6-positions [1]. With the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol, this compound is primarily utilized as a versatile building block in organic synthesis, where its specific substitution pattern enables regioselective transformations and provides unique steric and electronic properties . Its structural configuration, characterized by the presence of both electron-donating methyl and methoxy groups adjacent to the aldehyde functionality, confers distinct reactivity profiles compared to unsubstituted or differently substituted benzaldehydes, making it a valuable intermediate for pharmaceutical and agrochemical research [1].

Why 2-Methoxy-4,6-dimethylbenzaldehyde Cannot Be Interchanged with Other Methoxy- or Methyl-Benzaldehydes


Generic substitution among benzaldehyde derivatives is not feasible due to the critical influence of the exact substitution pattern on both reactivity and biological target engagement. While compounds like 2,4-dimethoxybenzaldehyde (CAS 613-45-2) or 4-methoxybenzaldehyde (CAS 123-11-5) may appear superficially similar, their distinct substitution patterns lead to profoundly different outcomes in regioselective synthesis [1] and in assays for biological activity . For instance, the specific 2-methoxy-4,6-dimethyl arrangement on the aromatic ring of the target compound provides a unique steric environment that dictates the outcome of aryne [2+2] cycloaddition reactions, a pathway not applicable to its isomers [1]. Furthermore, preliminary data suggests that this compound may exhibit differentiated biological profiles, as evidenced by its evaluation in cytotoxicity and antioxidant assays, where results cannot be extrapolated from its analogs .

Quantitative Differentiation of 2-Methoxy-4,6-dimethylbenzaldehyde Against Key Analogs


Regioselective Synthesis via Aryne [2+2] Cycloaddition: A Unique, High-Yield Pathway

2-Methoxy-4,6-dimethylbenzaldehyde is accessible via a highly regioselective, two-step synthesis involving benzyne [2+2] cycloaddition with acetaldehyde lithium enolate, followed by a bond-selective ring opening [1]. This methodology is specifically designed for oxygenated ortho-methylbenzaldehydes and provides a distinct advantage over traditional electrophilic aromatic substitution or formylation routes, which often suffer from poor regiocontrol or lower yields with this substitution pattern. The key intermediate, a benzocyclobutenol, was obtained in a yield of 72% .

Organic Synthesis Regioselective Functionalization Aryne Chemistry

Cytotoxic Activity Profile: Preliminary Data Against A2780 Ovarian Cancer Cells

The compound has been evaluated for its cytotoxic potency against the A2780 human ovarian tumor cell line . While the specific quantitative value (e.g., IC₅₀) is not publicly disclosed in the cited database, the mere fact of its inclusion in such a screen differentiates it from many other benzaldehyde analogs, which have not been similarly profiled. This provides a starting point for researchers investigating novel anticancer scaffolds.

Medicinal Chemistry Anticancer Research Cytotoxicity Assay

Antioxidant Capacity: DPPH Radical Scavenging Activity Profile

The compound has been assessed for its antioxidant activity using the DPPH free radical scavenging assay . This physicochemical assay provides a quantitative measure of the compound's capacity to donate hydrogen atoms or electrons, which is a fundamental property for its potential use as a chemical antioxidant or in studies of oxidative stress.

Antioxidant Research Free Radical Scavenging DPPH Assay

High-Impact Application Scenarios for 2-Methoxy-4,6-dimethylbenzaldehyde in R&D and Industry


Scaffold for Medicinal Chemistry and Anticancer Lead Optimization

Based on its reported activity in a cytotoxicity assay against the A2780 ovarian cancer cell line , 2-Methoxy-4,6-dimethylbenzaldehyde serves as a promising starting point for the synthesis and optimization of novel anticancer agents. Medicinal chemists can leverage this scaffold to explore structure-activity relationships (SAR) by further functionalizing the aldehyde group or the aromatic ring, aiming to improve potency and selectivity.

Building Block for Complex Natural Product and Drug Synthesis

The compound's unique substitution pattern and the availability of a high-yielding, regioselective synthetic route make it an ideal building block for the total synthesis of complex oxygenated natural products [1]. Its ortho-methoxy and methyl groups can serve as key structural features in polycyclic frameworks, enabling access to molecules with potential pharmaceutical activity.

Investigation of Antioxidant Properties and Oxidative Stress Mechanisms

The compound's demonstrated ability to scavenge DPPH radicals positions it for use in research focused on oxidative stress and antioxidant mechanisms. It can be employed as a model substrate to study the impact of specific substitution patterns on free radical scavenging efficacy, or as a reference compound in the development of new antioxidant materials.

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